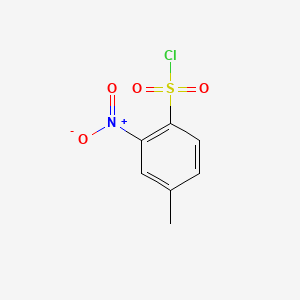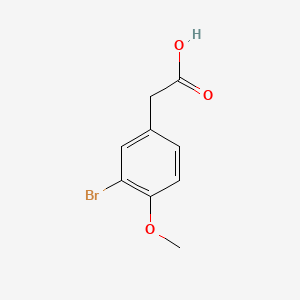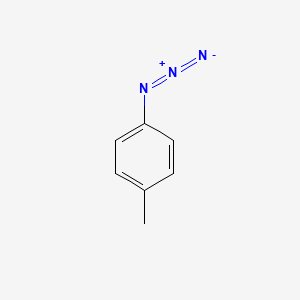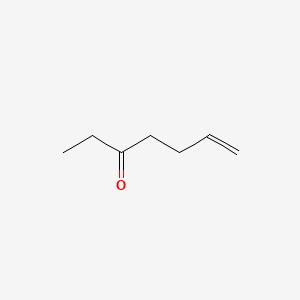
2-Nitro-p-toluenesulphonyl chloride
Descripción general
Descripción
2-Nitro-p-toluenesulphonyl chloride is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of toluene, where the methyl group is substituted with a nitro group and a sulphonyl chloride group. This compound is known for its reactivity and is widely used in organic synthesis and various industrial applications .
Mecanismo De Acción
Target of Action
2-Nitro-p-toluenesulphonyl chloride, also known as 4-methyl-2-nitrobenzene-1-sulfonyl chloride, is a derivative of p-toluene-sulfonic acid . It is primarily used in organic synthesis to convert poor leaving groups into good leaving groups . Its primary targets are hydroxyl groups in organic compounds .
Mode of Action
The compound acts as a sulfonyl chloride, which is a common reagent for converting hydroxyl groups into good leaving groups . This transformation facilitates the preparation of a wide range of functional groups from the hydroxyl compound . It also acts as a protecting agent, chlorinating agent, dehydrating agent, arylating agent, and catalyst .
Biochemical Pathways
It is known that the compound plays a key role in the synthesis of various organic compounds . For instance, it is used in the esterification or thioesterification of carboxylic acids and alcohols or thiols .
Pharmacokinetics
It is known that the compound demonstrates better safety in case of accidental systemic absorption over p-toluenesulfonic acid .
Result of Action
The primary result of the action of this compound is the transformation of poor leaving groups into good leaving groups . This enables the synthesis of a wide range of functional groups from the hydroxyl compound . The compound also demonstrates better safety in case of accidental systemic absorption over p-toluenesulfonic acid .
Análisis Bioquímico
Biochemical Properties
2-Nitro-p-toluenesulphonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. The compound reacts with hydroxyl and amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can modify the activity and function of enzymes and proteins, making it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of key signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, the modification of metabolic enzymes can impact cellular metabolism, potentially leading to altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of sulfonamide bonds with biomolecules. This involves the nucleophilic attack of hydroxyl or amino groups on the sulfonyl chloride group of the compound, resulting in the release of hydrochloric acid and the formation of a stable sulfonamide bond. This reaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential cytotoxicity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained modifications of cellular proteins and enzymes, leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications without causing toxicity. High doses of the compound can result in toxic effects, including liver and kidney damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular biomolecules, leading to the formation of stable adducts. The compound can also influence metabolic flux by modifying key metabolic enzymes, potentially altering the levels of metabolites and the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with cellular proteins. The distribution of the compound can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or modifications can direct the compound to the nucleus, mitochondria, or other organelles. The localization of the compound can influence its interactions with biomolecules and its overall biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-nitro-p-toluenesulphonyl chloride typically involves the nitration of p-toluenesulfonyl chloride. The process begins with the sulfonation of toluene to form p-toluenesulfonyl chloride, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro derivative .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as pyridine can enhance the reaction rate and reduce the consumption of chlorinating agents like thionyl chloride .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-p-toluenesulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and organic bases such as pyridine are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
Aplicaciones Científicas De Investigación
2-Nitro-p-toluenesulphonyl chloride is extensively used in scientific research due to its versatility:
Comparación Con Compuestos Similares
p-Toluenesulfonyl Chloride: Lacks the nitro group, making it less reactive in certain redox reactions.
2-Nitrobenzenesulfonyl Chloride: Similar structure but without the methyl group, affecting its steric properties and reactivity.
4-Nitrobenzenesulfonyl Chloride: The nitro group is positioned differently, influencing its electronic properties and reactivity.
Uniqueness: 2-Nitro-p-toluenesulphonyl chloride is unique due to the presence of both a nitro group and a sulphonyl chloride group on the same aromatic ring. This combination enhances its reactivity and makes it a valuable reagent in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
4-methyl-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVNLMSJUFKWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968958 | |
| Record name | 4-Methyl-2-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54090-41-4 | |
| Record name | 4-Methyl-2-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54090-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-p-toluenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054090414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-p-toluenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)


